molecular formula C7H16ClNO2 B1403949 (4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride CAS No. 1555847-27-2

(4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Cat. No. B1403949
M. Wt: 181.66 g/mol
InChI Key: DUIVLIIPCJQNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1555847-27-2 . It has a molecular weight of 181.66 and its molecular formula is C7H16ClNO2 . It is a white to yellow solid and is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2.ClH/c1-9-7(6-8)2-4-10-5-3-7;/h2-6,8H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 181.66 and its molecular formula is C7H16ClNO2 . The compound is stored at temperatures between 2-8°C .

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

(4-methoxyoxan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-7(6-8)2-4-10-5-3-7;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIVLIIPCJQNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride
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(4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride
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(4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride
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(4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride
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(4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride
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(4-Methoxytetrahydro-2H-pyran-4-yl)methanamine hydrochloride

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